N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide
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Overview
Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The canonical SMILES representation of this compound is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
.
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3
. This provides a detailed description of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Biological Activity
- Synthetic Methodologies and Biological Screening : A range of sulfonamide derivatives, including compounds similar in structure to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide, have been synthesized and screened for biological activity. For instance, ethylated sulfonamides with 1,4-Benzodioxane moiety exhibited inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, and showed antibacterial properties (Irshad et al., 2016).
Structural Analysis and Chemical Properties
- Structural and Spectroscopic Analysis : Studies involving structural analysis, such as X-ray diffraction and spectroscopic techniques (e.g., IR, NMR), have been conducted on benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . These studies provide insights into the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity, helping to understand the chemical properties and potential applications (Almansour et al., 2016).
Applications in Synthesis and Material Science
- Synthesis of Derivatives and Malonamide : Innovative methodologies have been developed for synthesizing derivatives of tetrahydrobenzo[b][1,4]oxazepine. These methods involve multicomponent reactions and can yield malonamide derivatives, showcasing the compound's versatility in synthetic chemistry (Shaabani et al., 2010).
- Eco-friendly Synthetic Methods : The compound's derivatives have been synthesized using eco-friendly and efficient methods in aqueous media, highlighting sustainable approaches in chemical synthesis (Babazadeh et al., 2016).
Mechanism of Action
Target of action
Compounds with similar structures are often involved in binding to specific receptors or enzymes in the body. The compound “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)ethane-1-sulfonamide” might interact with such targets, altering their function .
Mode of action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. This could lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as its solubility, stability, and interactions with transport proteins could affect how it is absorbed and distributed in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in immune response .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-17-12-8-7-11(16-22(19,20)6-2)9-13(12)21-10-15(3,4)14(17)18/h7-9,16H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITREIYKESFMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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